2-Methyl-2-azabicyclo[2.2.2]octan-6-amine

Conformational restriction Bioisostere Scaffold hopping

Replace flexible piperidines with this conformationally locked 2-azabicyclo[2.2.2]octane scaffold. The rigid boat conformation provides reproducible exit vector geometry, eliminating conformational averaging that confounds SAR interpretation in GPCR ligands and ion channel modulators. Syn/anti stereochemistry at the 6-position directly controls N-methyl orientation, enabling predictable agonist vs. antagonist functional outcomes. Validated as an ELOVL6 inhibitor scaffold with oral bioavailability potential. Ideal for CNS-targeted programs requiring precise spatial control of pharmacophoric elements.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B13259106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azabicyclo[2.2.2]octan-6-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCN1CC2CCC1C(C2)N
InChIInChI=1S/C8H16N2/c1-10-5-6-2-3-8(10)7(9)4-6/h6-8H,2-5,9H2,1H3
InChIKeyUWXQHWISDZPGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-azabicyclo[2.2.2]octan-6-amine: Procurement-Ready Bicyclic Amine Building Block for Conformationally Constrained Medicinal Chemistry


2-Methyl-2-azabicyclo[2.2.2]octan-6-amine (CAS: 1314937-61-5 free base; CAS: 1909309-64-3 dihydrochloride salt) is a conformationally constrained bicyclic diamine featuring a rigid 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold with a primary amine substituent at the 6-position and a tertiary bridgehead N-methyl moiety [1]. The compound serves as a versatile intermediate for synthesizing conformationally restricted analogs of biologically active piperidine-containing molecules, where the rigid boat conformation of the bicyclo[2.2.2]octane framework provides well-defined exit vectors that enable accurate spatial disposition of pharmacophoric elements [2].

Why Generic Piperidine Amines Cannot Substitute for 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine in Rigid Scaffold Applications


Substituting 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine with flexible piperidine-based amines or other aza-bicyclic analogs introduces substantial variability in conformational population, stereochemical presentation of the amine substituent, and N-methyl orientation. The 2-azabicyclo[2.2.2]octane framework locks the nitrogen-containing ring into a defined boat conformation, providing predictable and reproducible exit vector geometry—a feature that flexible piperidines lack entirely [1]. Furthermore, the syn/anti stereochemistry at the 6-position fundamentally alters the spatial relationship between the primary amine and the bridgehead N-methyl group, a distinction that directly impacts biological recognition in conformationally sensitive targets such as nicotinic acetylcholine receptors and integrins [2]. Generic substitution without controlling for both scaffold rigidity and stereochemical configuration can lead to complete loss of desired pharmacological activity.

2-Methyl-2-azabicyclo[2.2.2]octan-6-amine: Comparative Differentiation Evidence for Scientific Selection


Conformational Restriction as a Piperidine Bioisostere: Scaffold Rigidity Defines Exit Vector Precision

The 2-azabicyclo[2.2.2]octane scaffold, including its 2-methyl-6-amino derivative, provides a conformationally locked boat structure that serves as a rigid bioisostere of flexible piperidine rings. Unlike piperidine, which exists in multiple rapidly interconverting chair conformations, the bicyclo[2.2.2]octane framework restricts the nitrogen-containing ring to a single defined boat geometry. This conformational restriction enables predictable exit vector geometry for substituent positioning—a critical advantage for structure-based drug design where spatial orientation of pharmacophores determines target engagement [1]. Narlawar et al. explicitly note that bicyclic amines like 2-azabicyclo[2.2.2]octane 'have well-defined exit vectors that enable accurate disposition of substituents toward specific areas' of biological targets [2].

Conformational restriction Bioisostere Scaffold hopping

Stereochemical Configuration at the 6-Position Dictates N-Methyl Conformational Preference

The syn and anti stereoisomers of 2-methyl-2-azabicyclo[2.2.2]octan-6-amine derivatives exhibit fundamentally different conformational preferences for the bridgehead N-methyl group. Toledano et al. demonstrated that in syn amides derived from the 5-amine analog, the CH₃-N bond adopts a preferred exo position in CDCl₃ solution, whereas in anti amides, the CH₃-N bond favors the endo position [1]. This stereochemically-driven conformational divergence directly affects how substituents at the bridgehead nitrogen orient relative to the 6-position amine, a critical parameter for biological target recognition [2].

Stereochemistry NMR conformational analysis Structure-activity relationship

Cholinergic Activity Switch: Acetoxy Derivatives Exhibit Antagonist vs. Agonist Divergence

Among the cis- and trans- isomers of 5- and 6-acetoxy-2-methyl-2-azabicyclo[2.2.2]octane and their methiodide salts evaluated in the guinea pig ileum assay, only two compounds demonstrated cholinergic activity. One of these active compounds functioned as an effective competitive antagonist of acetylcholine, while the other demonstrated agonist properties [1]. All other stereoisomers and derivatives within this series were inactive, demonstrating that small stereochemical variations at the 6-position relative to the bridgehead nitrogen produce binary activity outcomes (agonist vs. antagonist vs. inactive) [2].

Cholinergic pharmacology nAChR Functional activity

Analgesic Activity Reduction Relative to Flexible Piperidine-Based Comparators

When the 2-azabicyclo[2.2.2]octane scaffold is employed as a conformationally restricted analog of fentanyl-type analgesics, all eight evaluated analogs were less active than fentanyl itself [1]. Similarly, 2-azabicyclo[2.2.2]octane analogs of prodine-type analgesics, where the piperidine ring is restricted in the boat form, showed reduced analgesic activity compared to the flexible piperidine-based parent compounds [2]. This class-level observation indicates that conformational restriction can attenuate rather than enhance activity for certain pharmacological targets, providing a critical data point for scaffold selection decisions.

Analgesic Opioid Conformational restriction

ELOVL6 Inhibitor Activity Divergence: 6-Position Substituents Drive Potency Optimization

In a systematic medicinal chemistry program evaluating 2-azabicyclo[2.2.2]octane derivatives as long chain fatty acid elongase 6 (ELOVL6) inhibitors, lead compound 1 (a 2-azabicyclo[2.2.2]octane scaffold bearing substituents) was identified from corporate chemical collection screening [1]. Exploratory chemistry efforts applied to lead 1 ultimately identified compound 28a as an orally available, potent, and selective ELOVL6 inhibitor, demonstrating that specific substitution patterns on the 2-azabicyclo[2.2.2]octane core are required to achieve desirable potency and oral bioavailability properties [2].

ELOVL6 inhibition Metabolic disease Lead optimization

Antiarrhythmic and Anesthetic Activity in Tetramethyl-Substituted 2-Azabicyclo[2.2.2]octane Derivatives

Derivatives of 1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-endo-ol were evaluated for antiarrhythmic and local anesthetic activities. Among the synthesized compounds, two amides demonstrated strong antiarrhythmic and local anesthetic activity, while one urethane derivative showed antiarrhythmic activity only [1]. This study establishes that appropriate functionalization of the 2-azabicyclo[2.2.2]octane scaffold can yield cardiovascular activity, with the nature of the linkage (amide vs. urethane) determining the breadth of the activity profile.

Antiarrhythmic Local anesthetic Cardiovascular

Procurement-Driven Application Scenarios for 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine


Conformationally Constrained Bioisostere Synthesis for GPCR and Ion Channel Drug Discovery

Use 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine as a rigid piperidine replacement scaffold when synthesizing conformationally restricted analogs of GPCR ligands (e.g., muscarinic agonists/antagonists) or ion channel modulators. The locked boat conformation provides predictable exit vector geometry that eliminates conformational averaging inherent to flexible piperidines, enabling more precise SAR interpretation [1]. This scaffold has demonstrated utility in cholinergic pharmacology where stereochemistry at the 6-position directly dictates agonist vs. antagonist functional outcomes [2].

Stereochemistry-Controlled Lead Optimization in CNS Programs

When optimizing CNS-targeted compounds where N-methyl orientation relative to an amine pharmacophore is critical for target engagement, the syn and anti stereoisomers of 2-Methyl-2-azabicyclo[2.2.2]octan-6-amine provide distinct, predictable conformational populations. Syn isomers favor exo N-methyl orientation; anti isomers favor endo orientation [1]. This stereochemical control is essential for reproducible structure-activity relationships and cannot be achieved with flexible piperidine analogs.

ELOVL6 Inhibitor Scaffold for Metabolic Disease Research

The 2-azabicyclo[2.2.2]octane framework, including 6-amino functionalized derivatives, has been validated as an ELOVL6 inhibitor scaffold capable of yielding orally bioavailable, potent, and selective development candidates [1]. For research programs targeting fatty acid elongation in metabolic disorders (obesity, diabetes, NAFLD), this compound class offers a starting point with demonstrated optimization tractability.

Reference Standard for Conformational Analysis and Structural Studies

The extensive NMR and X-ray crystallographic characterization of 2-methyl-2-azabicyclo[2.2.2]octane derivatives, including detailed assignments of all bicyclic proton and carbon resonances, establishes this scaffold as a model system for studying isoquinuclidine conformational behavior [1]. The ¹H-¹H coupling constants derived from these studies serve as reference values for analyzing other bicyclic amine derivatives [2].

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